Methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate
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Overview
Description
Methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and two phenyl groups attached to the imidazole ring, along with a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate typically involves multi-step reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines. Another method is the Wallach synthesis, which involves the oxidative cyclization of N-substituted glycine derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the bromine and ester groups, often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form imidazole N-oxides or reduced to form imidazolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted imidazoles.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of imidazolines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The bromine and phenyl groups contribute to its binding affinity and specificity towards enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating key proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Etonitazene: An analgesic with structural similarities.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
Methyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate is unique due to the presence of the bromine atom and the ester group, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in research and potential therapeutic applications .
Properties
CAS No. |
61654-13-5 |
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Molecular Formula |
C18H15BrN2O2 |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
methyl 2-(2-bromo-4,5-diphenylimidazol-1-yl)acetate |
InChI |
InChI=1S/C18H15BrN2O2/c1-23-15(22)12-21-17(14-10-6-3-7-11-14)16(20-18(21)19)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI Key |
AHQHSOLWRXIZQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=C(N=C1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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